molecular formula C19H23NO3S B2826556 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide CAS No. 1324108-59-9

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide

Cat. No.: B2826556
CAS No.: 1324108-59-9
M. Wt: 345.46
InChI Key: IRPVMZYYTSWNGU-UHFFFAOYSA-N
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Description

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzofuran moiety, a thiophene ring, and an acetamide group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of an appropriate phenol derivative with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Formation of the Acetamide Group: The acetamide group can be introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the acetamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzofuran and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), under various conditions depending on the specific reaction.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amine derivatives from the reduction of the acetamide group.

    Substitution: Substituted benzofuran or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. The presence of the benzofuran and thiophene rings suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide would depend on its specific biological target. Generally, compounds with benzofuran and thiophene rings can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The acetamide group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    2-((2,3-Dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide: Lacks the dimethyl groups, which may affect its chemical and biological properties.

    2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(propan-2-yl)acetamide: Lacks the thiophene ring, which may reduce its potential interactions with biological targets.

    2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(furan-2-yl)propan-2-yl)acetamide: Contains a furan ring instead of a thiophene ring, which may alter its reactivity and biological activity.

Uniqueness

The uniqueness of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide lies in its combination of structural features: the benzofuran core, the dimethyl groups, the thiophene ring, and the acetamide group. This combination may confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(1-thiophen-2-ylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-13(10-15-7-5-9-24-15)20-17(21)12-22-16-8-4-6-14-11-19(2,3)23-18(14)16/h4-9,13H,10-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPVMZYYTSWNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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